molecular formula C8H15NO6 B12535237 1-O-Acetyl-2-amino-2-deoxy-D-mannopyranose CAS No. 696580-33-3

1-O-Acetyl-2-amino-2-deoxy-D-mannopyranose

Cat. No.: B12535237
CAS No.: 696580-33-3
M. Wt: 221.21 g/mol
InChI Key: HLWDCJWADYUUOP-ZTVVOAFPSA-N
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Description

1-O-Acetyl-2-amino-2-deoxy-D-mannopyranose is a derivative of D-mannose, a simple sugar that is a constituent of many polysaccharides. This compound is characterized by the presence of an acetyl group at the first position and an amino group at the second position, replacing the hydroxyl group typically found in D-mannose. This modification imparts unique chemical properties to the molecule, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-O-Acetyl-2-amino-2-deoxy-D-mannopyranose typically involves the acetylation of 2-amino-2-deoxy-D-mannopyranose. The process generally includes the following steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of D-mannose are protected using acetyl groups to prevent unwanted reactions.

    Introduction of Amino Group: The protected D-mannose is then subjected to a reaction with ammonia or an amine to introduce the amino group at the second position.

    Deprotection: The acetyl groups are removed to yield 2-amino-2-deoxy-D-mannopyranose.

    Acetylation: Finally, the compound is acetylated at the first position to obtain this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions: 1-O-Acetyl-2-amino-2-deoxy-D-mannopyranose undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-O-Acetyl-2-amino-2-deoxy-D-mannopyranose has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-O-Acetyl-2-amino-2-deoxy-D-mannopyranose involves its interaction with specific enzymes and receptors in biological systems. The acetyl and amino groups play crucial roles in binding to active sites of enzymes, thereby modulating their activity. The compound can inhibit or activate enzymes involved in carbohydrate metabolism, influencing various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 1-O-Acetyl-2-amino-2-deoxy-D-mannopyranose is unique due to its specific acetylation pattern and the presence of an amino group, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

CAS No.

696580-33-3

Molecular Formula

C8H15NO6

Molecular Weight

221.21 g/mol

IUPAC Name

[(3S,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] acetate

InChI

InChI=1S/C8H15NO6/c1-3(11)14-8-5(9)7(13)6(12)4(2-10)15-8/h4-8,10,12-13H,2,9H2,1H3/t4-,5+,6-,7-,8?/m1/s1

InChI Key

HLWDCJWADYUUOP-ZTVVOAFPSA-N

Isomeric SMILES

CC(=O)OC1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)N

Canonical SMILES

CC(=O)OC1C(C(C(C(O1)CO)O)O)N

Origin of Product

United States

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